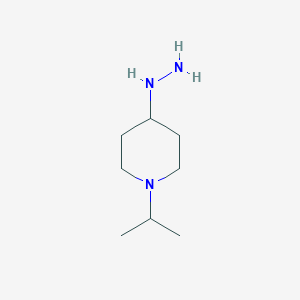

4-Hydrazinyl-1-(propan-2-YL)piperidine

Description

4-Hydrazinyl-1-(propan-2-yl)piperidine (IUPAC name: (1-isopropylpiperidin-4-yl)hydrazine) is a synthetic piperidine derivative characterized by a hydrazine group (-NHNH₂) at the 4-position of the piperidine ring and an isopropyl substituent at the 1-position. The hydrazinyl group confers nucleophilic and chelating properties, making it a candidate for metal coordination or as a precursor for heterocyclic compounds like triazoles and tetrazoles . Its safety data sheet (SDS) under the UN GHS revision 8 highlights standard handling protocols for hydrazine derivatives, including precautions for toxicity and flammability .

Properties

IUPAC Name |

(1-propan-2-ylpiperidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-7(2)11-5-3-8(10-9)4-6-11/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCQGKZOFRYVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633931 | |

| Record name | 4-Hydrazinyl-1-(propan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90225-96-0 | |

| Record name | 4-Hydrazinyl-1-(propan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Hydrazinyl-1-(propan-2-YL)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-(propan-2-yl)piperidine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-Hydrazinyl-1-(propan-2-YL)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines, depending on the reaction conditions.

Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydrazinyl-1-(propan-2-YL)piperidine has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s hydrazine group can interact with biological molecules, making it useful in biochemical studies and as a potential lead compound for developing new pharmaceuticals.

Medicine: Research has shown that piperidine derivatives, including 4-Hydrazinyl-1-(propan-2-YL)piperidine, exhibit various pharmacological activities such as anticancer, antiviral, and antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-(propan-2-YL)piperidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

Several piperidine-based analogs, such as 7-(1-methylpiperidin-4-yl) and 7-[1-(2-hydroxyethyl)piperidin-4-yl] , have been reported in European patent applications (EP 2023/39). These compounds differ in their substituents at the 1-position of the piperidine ring, which influence their electronic and steric profiles. For example:

- Hydroxyethyl substituents enhance hydrophilicity, improving aqueous solubility but possibly limiting blood-brain barrier penetration.

Hydrazinyl-Substituted Heterocycles

The pyridine derivative 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine () shares a hydrazine group but replaces the piperidine ring with a pyridine core. Key differences include:

- Aromaticity : Pyridine’s aromaticity enhances stability but reduces basicity compared to the saturated piperidine ring.

- Substituent Effects : The 2-methyl-1,3-dioxolane group in the pyridine derivative introduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions.

This structural divergence highlights how ring saturation and substituent placement modulate physicochemical properties and biological activity .

Oxadiazole-Containing Piperidine Derivatives

4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine () incorporates a 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups. Compared to 4-Hydrazinyl-1-(propan-2-yl)piperidine:

- Electronic Properties : The oxadiazole ring’s electron-deficient nature enhances π-π stacking interactions in drug-receptor binding.

- Metabolic Stability : Oxadiazoles are resistant to esterase-mediated hydrolysis, offering improved pharmacokinetics over hydrazine derivatives, which may undergo oxidative degradation .

Nitroimidazole-Piperidine Hybrids

The compound 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine () combines a nitroimidazole moiety with a piperidine ring. Nitroimidazoles are renowned for their antimicrobial and antiparasitic activity due to nitro group reduction under anaerobic conditions. In contrast, 4-Hydrazinyl-1-(propan-2-yl)piperidine lacks this redox-active group, limiting its direct antimicrobial utility but expanding its role in synthetic chemistry .

Natural Piperidine Alkaloids

Natural products like nigramides A–S (), isolated from Piper nigrum roots, feature piperidine cores with amide or polycyclic substitutions. Unlike synthetic 4-Hydrazinyl-1-(propan-2-yl)piperidine, these alkaloids exhibit complex stereochemistry and are often glycosylated, enhancing their bioavailability and target specificity. However, their structural complexity complicates large-scale synthesis compared to the straightforward preparation of hydrazinyl derivatives .

Biological Activity

4-Hydrazinyl-1-(propan-2-YL)piperidine, a compound with the molecular formula C8H14N4, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with similar compounds.

Chemical Structure and Properties

The structural formula of 4-Hydrazinyl-1-(propan-2-YL)piperidine can be represented as follows:

This compound features a piperidine ring substituted with a hydrazinyl group and an isopropyl group, which may influence its biological properties.

The biological activity of 4-Hydrazinyl-1-(propan-2-YL)piperidine is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with hydrazine groups often exhibit:

- Antimicrobial Activity : The presence of the hydrazine moiety can enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some studies suggest that derivatives of hydrazines can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that 4-Hydrazinyl-1-(propan-2-YL)piperidine exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with various infections.

Anticancer Activity

The anticancer potential of 4-Hydrazinyl-1-(propan-2-YL)piperidine has been evaluated in several cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

The IC50 values indicate that the compound exhibits promising cytotoxic effects across multiple cancer types, suggesting its potential as a lead compound for further development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of hydrazine derivatives, including 4-Hydrazinyl-1-(propan-2-YL)piperidine. For instance:

- Synthesis and Characterization : A study synthesized several hydrazine derivatives and characterized their structures using NMR and mass spectrometry, confirming the successful incorporation of the hydrazinyl group.

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of the compound, showing a reduction in paw edema comparable to standard anti-inflammatory drugs.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine ring significantly affect the biological activity, highlighting the importance of electronic and steric factors in drug design.

Comparative Analysis

When compared to similar compounds such as hydrazone derivatives and other piperidine-based structures, 4-Hydrazinyl-1-(propan-2-YL)piperidine shows distinct advantages in terms of potency and selectivity against specific bacterial strains and cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.